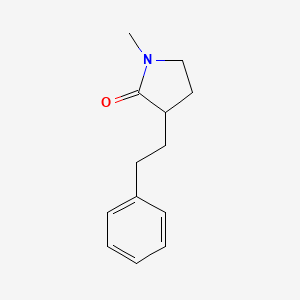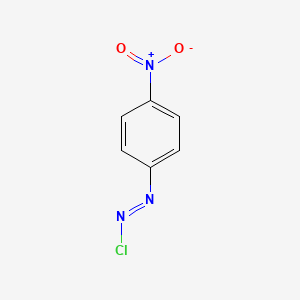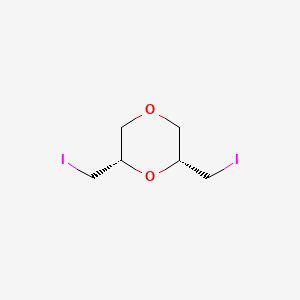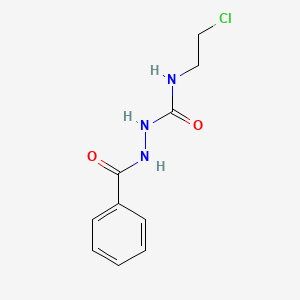
2-(Methylamino)ethanol;sulfur dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)ethanol; sulfur dioxide is a compound with the molecular formula C₃H₉NO₃S and a molecular weight of 139.173 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethanol typically involves the reaction of ethylene oxide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
C2H4O+CH3NH2→CH3NHCH2CH2OH
Industrial Production Methods
In industrial settings, the production of 2-(Methylamino)ethanol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂)
Major Products
The major products formed from these reactions include various amines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Methylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in synthetic chemistry for the production of various compounds.
Biology: Employed in biochemical studies and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its hydroxyl and amino groups enable it to form hydrogen bonds and interact with other molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar structure but lacks the methyl group.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups.
Uniqueness
2-(Methylamino)ethanol is unique due to its specific combination of a methyl group, an amino group, and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
21049-70-7 |
|---|---|
Molecular Formula |
C3H9NO3S |
Molecular Weight |
139.18 g/mol |
IUPAC Name |
2-(methylamino)ethanol;sulfur dioxide |
InChI |
InChI=1S/C3H9NO.O2S/c1-4-2-3-5;1-3-2/h4-5H,2-3H2,1H3; |
InChI Key |
VWJYMLGDDUTABU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCO.O=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


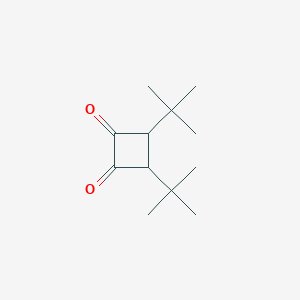
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
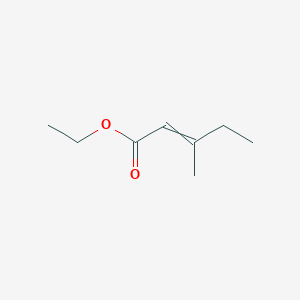
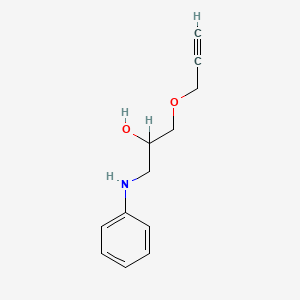
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
